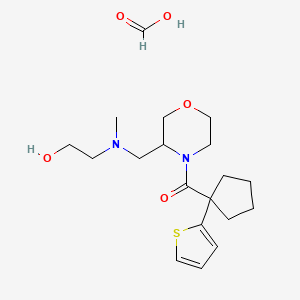

(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone formate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

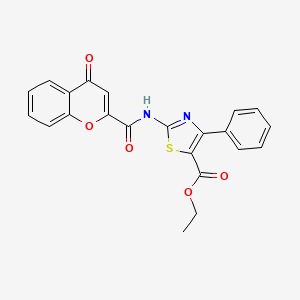

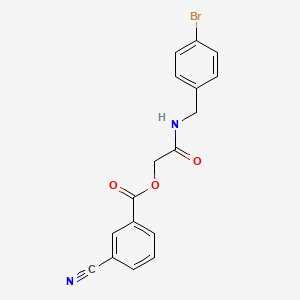

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The morpholino group would add a cyclic structure, the thiophen-2-yl group would add a five-membered aromatic ring, and the cyclopentyl group would add another cyclic structure.Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the morpholino group might undergo reactions typical of amines, while the thiophen-2-yl group might undergo reactions typical of aromatic compounds .Aplicaciones Científicas De Investigación

Imaging Agents in Parkinson's Disease

The synthesis of [11C]HG-10-102-01, a potential PET imaging agent for studying LRRK2 enzyme activity in Parkinson's disease, highlights the use of morpholino derivatives in neurodegenerative disease research. This compound, derived from morpholino methanone, demonstrates the utility of such chemicals in developing diagnostic tools for complex neurological conditions (Wang, Gao, Xu, & Zheng, 2017).

Advancements in Heterocyclic Chemistry

Morpholino derivatives have been instrumental in advancing heterocyclic chemistry, contributing to the synthesis of unique morpholinone heterocycles. These compounds, produced through the diastereo- and enantioselective addition of homoenolates to nitrones, open new avenues for creating bioactive molecules with potential therapeutic applications (Phillips, Reynolds, & Scheidt, 2008).

Catalysis and Organic Synthesis

Morpholino derivatives have shown significant potential in catalysis and organic synthesis. For instance, the oxidative dehydrogenation of methanol using a palladium complex involving morpholino components underscores the role of such derivatives in facilitating complex chemical transformations, leading to products like methyl formate (Pearson & Waymouth, 2009).

Antitumor Activity

The synthesis and study of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and related compounds have contributed to understanding the antitumor properties of morpholino derivatives. These compounds exhibit significant inhibitory effects on cancer cell lines, highlighting the potential of morpholino derivatives in oncology research (Tang & Fu, 2018).

Propiedades

IUPAC Name |

formic acid;[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S.CH2O2/c1-19(8-10-21)13-15-14-23-11-9-20(15)17(22)18(6-2-3-7-18)16-5-4-12-24-16;2-1-3/h4-5,12,15,21H,2-3,6-11,13-14H2,1H3;1H,(H,2,3) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFWTMNQOPONJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1COCCN1C(=O)C2(CCCC2)C3=CC=CS3.C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-allyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2456842.png)

![5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2456846.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2456850.png)

![4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2456854.png)

![Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate](/img/structure/B2456859.png)

![4-Isopropylbenzo[d]thiazol-2-amine](/img/structure/B2456862.png)